molecular formula C14H13Cl2N B8318272 N-(o-Chlorobenzyl)-2-methyl-3-chloroaniline

N-(o-Chlorobenzyl)-2-methyl-3-chloroaniline

Cat. No. B8318272
M. Wt: 266.2 g/mol
InChI Key: FODSUDKLMHWRRO-UHFFFAOYSA-N
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Patent
US04152452

Procedure details

A suspension of N-(o-chlorobenzylidene)-2-methyl-3-chloroaniline (0.038 mole) is brought to reflux in 100 cc of absolute methanol. An equivalent of sodium borohydride (1.5 g.) is added in portions and refluxing is continued for 15 mins. The reaction mixture is cooled and diluted with an equal volume of cold water to precipitate a solid. This material is collected, washed with H2O and air dried. Recrystallization from ethanol gives N-(o-Chlorobenzyl)-2-methyl-3-chloroaniline. m.p. 63°-66° C.
Name
N-(o-chlorobenzylidene)-2-methyl-3-chloroaniline
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH:4]=[N:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH3:13].[BH4-].[Na+]>CO.O>[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH3:13] |f:1.2|

Inputs

Step One
Name
N-(o-chlorobenzylidene)-2-methyl-3-chloroaniline
Quantity
0.038 mol
Type
reactant
Smiles
ClC1=C(C=NC2=C(C(=CC=C2)Cl)C)C=CC=C1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
This material is collected
WASH
Type
WASH
Details
washed with H2O and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(CNC2=C(C(=CC=C2)Cl)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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